molecular formula C5H6ClNOS B2422851 4-Chloro-2-ethoxy-1,3-thiazole CAS No. 1549056-67-8

4-Chloro-2-ethoxy-1,3-thiazole

Cat. No.: B2422851
CAS No.: 1549056-67-8
M. Wt: 163.62
InChI Key: CZZGXKYJIZNMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethoxy-1,3-thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of both chlorine and ethoxy groups in this compound makes it a compound of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethoxy-1,3-thiazole typically involves the reaction of 2-ethoxy-1,3-thiazole with a chlorinating agent. One common method is the chlorination of 2-ethoxy-1,3-thiazole using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. The reaction proceeds as follows: [ \text{2-Ethoxy-1,3-thiazole} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of chlorinating agents like thionyl chloride or phosphorus pentachloride remains common, with careful control of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethoxy-1,3-thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form corresponding thiazolidines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of 4-substituted thiazoles.

    Oxidation: Formation of thiazole-2,4-diones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

4-Chloro-2-ethoxy-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals with antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and ethoxy groups enhance its binding affinity and specificity. For example, in enzyme inhibition, the compound can form covalent bonds with the active site residues, leading to the inactivation of the enzyme. In receptor binding, it can interact with the receptor’s binding pocket, modulating its activity.

Comparison with Similar Compounds

    4-Chloro-2-methoxy-1,3-thiazole: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-1,3-thiazole: Lacks the chlorine substitution at the 4-position.

    4-Bromo-2-ethoxy-1,3-thiazole: Contains a bromine atom instead of chlorine at the 4-position.

Uniqueness: 4-Chloro-2-ethoxy-1,3-thiazole is unique due to the combined presence of chlorine and ethoxy groups, which confer distinct reactivity and biological activity. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions, while the ethoxy group increases its lipophilicity, improving its ability to interact with biological membranes.

Properties

IUPAC Name

4-chloro-2-ethoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZGXKYJIZNMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.